molecular formula C23H34O2 B12393398 methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B12393398
M. Wt: 364.35 g/mol
InChI Key: VCDLWFYODNTQOT-MGUYQJNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate, also known as methyl docosahexaenoate, is a fatty acid methyl ester. It is derived from docosahexaenoic acid (DHA), which is an omega-3 fatty acid commonly found in fish oils and algae. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl docosahexaenoate can be synthesized through the esterification of docosahexaenoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out by heating the mixture of docosahexaenoic acid and methanol in the presence of the catalyst until the esterification is complete .

Industrial Production Methods

In industrial settings, methyl docosahexaenoate is often produced through the transesterification of fish oils or algal oils rich in DHA. The process involves reacting the oil with methanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields of the ester .

Chemical Reactions Analysis

Types of Reactions

Methyl docosahexaenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl docosahexaenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

    Biology: It is studied for its role in cell membrane structure and function.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammation.

    Industry: It is used in the formulation of dietary supplements and functional foods.

Mechanism of Action

Methyl docosahexaenoate exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function. It is also involved in the modulation of signaling pathways related to inflammation and oxidative stress. The compound can interact with various molecular targets, including enzymes, receptors, and ion channels, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl docosahexaenoate is unique due to its high degree of unsaturation, with six double bonds in its structure. This high unsaturation level contributes to its distinct biological activities and health benefits, particularly in the context of brain and cardiovascular health .

Properties

Molecular Formula

C23H34O2

Molecular Weight

364.35 g/mol

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1

InChI Key

VCDLWFYODNTQOT-MGUYQJNZSA-N

Isomeric SMILES

CO[13C](=O)[13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH3]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Origin of Product

United States

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